3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
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Overview
Description
3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole is a boronic ester derivative that has garnered interest in various fields of scientific research This compound is notable for its unique structural features, which include a cyclopropyl group, a methyl group, and a boronic ester moiety attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole typically involves the formation of the isoxazole ring followed by the introduction of the boronic ester group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring. Subsequently, the boronic ester group is introduced through a reaction with a boronic acid derivative, such as pinacol boronic ester, under catalytic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce a range of functionalized derivatives.
Scientific Research Applications
3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The isoxazole ring can interact with various biological targets, potentially modulating their activity through non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound shares the cyclopropyl and boronic ester groups but has a thiazole ring instead of an isoxazole ring.
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound includes a benzamide moiety and a chlorine atom, offering different reactivity and applications.
Uniqueness
The uniqueness of 3-Cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole lies in its combination of a cyclopropyl group, a boronic ester, and an isoxazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C13H20BNO3 |
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Molecular Weight |
249.12 g/mol |
IUPAC Name |
3-cyclopropyl-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C13H20BNO3/c1-8-10(11(15-16-8)9-6-7-9)14-17-12(2,3)13(4,5)18-14/h9H,6-7H2,1-5H3 |
InChI Key |
IIKSVIKTCKJDHC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C3CC3)C |
Origin of Product |
United States |
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